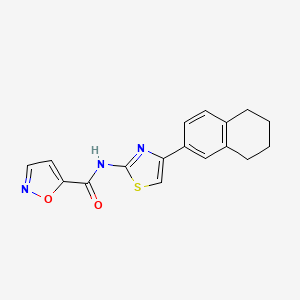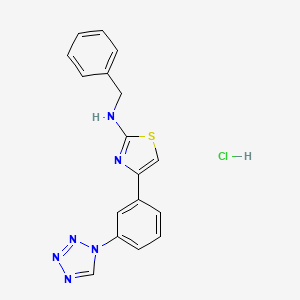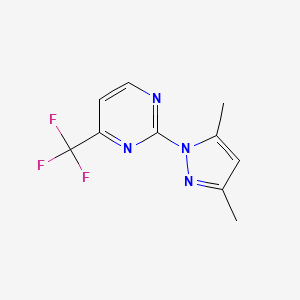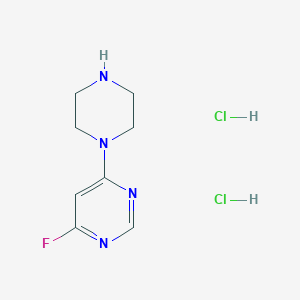
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a tetrahydronaphthalene, a thiazole, an isoxazole, and a carboxamide . Each of these functional groups can confer specific properties to the molecule and can participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. For example, the tetrahydronaphthalene could be synthesized via a Diels-Alder reaction, the thiazole could be formed via a Hantzsch thiazole synthesis, and the isoxazole could be synthesized via a nitrile oxide cycloaddition . The carboxamide could be introduced in the final step via an amide coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group could participate in acid-base reactions, the isoxazole ring could undergo electrophilic substitution, and the thiazole ring could undergo nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could increase its polarity and solubility in water .
Applications De Recherche Scientifique
Immunological Activity
A study by Saito et al. (1980) explored the synthesis and immunological activity of hexahydronaphthimidazo[2,1-b]thiazoles, showing significant immunological activity in mice, comparable to that of levamisole. The immunological activity was evaluated through effects on antibody formation and delayed-type hypersensitivity reaction, highlighting the potential of these compounds in modulating immune responses (Saito et al., 1980).
Antimycobacterial Activity
Goněc et al. (2016) reported on the synthesis and characterization of N-alkoxyphenylhydroxynaphthalenecarboxamides, demonstrating their antimycobacterial activity against Mycobacterium tuberculosis, M. kansasii, and M. smegmatis. Some compounds exhibited activity comparable to or higher than that of rifampicin, with minimal cytotoxicity, suggesting their potential in treating mycobacterial infections (Goněc et al., 2016).
Cytotoxic Activity
Ahmed et al. (2020) synthesized a series of dihydronaphthalene derivatives, evaluating their cytotoxic effects against MCF-7 human cancer cells. Several compounds exhibited potent cytotoxic activities, with IC50 values more potent than the reference drug, suggesting their application in cancer therapy (Ahmed et al., 2020).
Anticancer Evaluation
Gouhar and Raafat (2015) prepared (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its derivatives, evaluating their anticancer activity. The study demonstrated significant anticancer potential of these compounds, suggesting their utility in anticancer drug development (Gouhar & Raafat, 2015).
Anti-inflammatory and Nitric Oxide Production
Gurkan et al. (2011) investigated the effects of novel tetrahydronaphthalene derivatives on proliferation and nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages. Some derivatives significantly reduced nitrite levels without exhibiting cytotoxic effects, indicating their potential in anti-inflammatory therapies (Gurkan et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(15-7-8-18-22-15)20-17-19-14(10-23-17)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLUHLMQZOYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-[4-(2-methyl-thiazol-4-yl)-phenyl]-3-nitro-benzenesulfonamide](/img/structure/B2663136.png)

![Tert-butyl 3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2663139.png)

![Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2663144.png)
![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2663152.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2663153.png)

![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)
